molecular formula C15H23BrO3Si B13449220 Methyl 2-(5-bromo-2-(tert-butyldimethylsilyloxy)phenyl)acetate

Methyl 2-(5-bromo-2-(tert-butyldimethylsilyloxy)phenyl)acetate

Cat. No.: B13449220
M. Wt: 359.33 g/mol
InChI Key: DQLYHMOSUAQGLG-UHFFFAOYSA-N
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Description

Methyl 2-(5-bromo-2-(tert-butyldimethylsilyloxy)phenyl)acetate is an organic compound that features a brominated aromatic ring and a silyl ether group. This compound is of interest in organic synthesis due to its unique structural features, which make it a versatile intermediate in various chemical reactions.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(5-bromo-2-(tert-butyldimethylsilyloxy)phenyl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include substituted phenyl acetates, ketones, alcohols, and phenols, depending on the reaction conditions and reagents used .

Scientific Research Applications

Methyl 2-(5-bromo-2-(tert-butyldimethylsilyloxy)phenyl)acetate has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving silyl ethers.

    Medicine: It is explored for its potential in drug development, particularly in the synthesis of pharmacologically active compounds.

    Industry: The compound is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Methyl 2-(5-bromo-2-(tert-butyldimethylsilyloxy)phenyl)acetate involves its reactivity towards nucleophiles and electrophiles. The bromine atom and the silyl ether group play crucial roles in its chemical behavior. The bromine atom can participate in electrophilic aromatic substitution reactions, while the silyl ether group can undergo hydrolysis to release the phenol, which can further react with other chemical entities .

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-(tert-butyldimethylsiloxy)pyrimidine
  • 5-Bromo-2-((tert-butyldimethylsilyloxy)methyl)-3-methoxypyridine
  • 2,5-Diphenyl-1,3-oxazoline

Uniqueness

Methyl 2-(5-bromo-2-(tert-butyldimethylsilyloxy)phenyl)acetate is unique due to its combination of a brominated aromatic ring and a silyl ether group, which provides distinct reactivity patterns compared to other similar compounds. This uniqueness makes it a valuable intermediate in organic synthesis and various research applications .

Properties

Molecular Formula

C15H23BrO3Si

Molecular Weight

359.33 g/mol

IUPAC Name

methyl 2-[5-bromo-2-[tert-butyl(dimethyl)silyl]oxyphenyl]acetate

InChI

InChI=1S/C15H23BrO3Si/c1-15(2,3)20(5,6)19-13-8-7-12(16)9-11(13)10-14(17)18-4/h7-9H,10H2,1-6H3

InChI Key

DQLYHMOSUAQGLG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1=C(C=C(C=C1)Br)CC(=O)OC

Origin of Product

United States

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